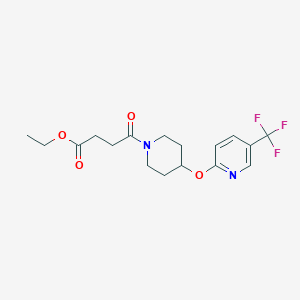

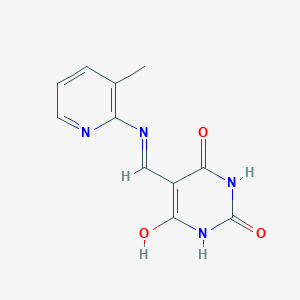

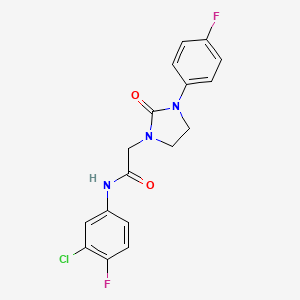

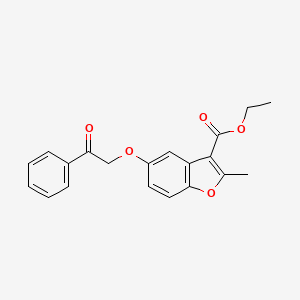

5-(((3-methylpyridin-2-yl)amino)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(((3-methylpyridin-2-yl)amino)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione is a chemical compound that is widely used in scientific research. It is also known as MPTP and is synthesized using several methods. This compound has been extensively studied for its mechanism of action, biochemical and physiological effects, and its potential applications in various fields of research.

Scientific Research Applications

Synthesis and Chemical Reactivity

- Isoxazole Strategy for α-Aminopyrrole Derivatives : A method involving "cyanide Michael addition/methylation/reductive isoxazole-pyrrole transformation" demonstrates the synthesis of pyrrolo[1,2-a]pyrimidine-7-carboxylates, showcasing the chemical versatility of related pyrimidine derivatives (Galenko et al., 2019).

- Synthesis of 5-Amidinobarbiturates : Introduces a new method for synthesizing a series of 5-amidinobarbiturates from reactions involving similar pyrimidine triones, highlighting a preparatively convenient approach for combinatorial chemistry applications (Paramonov et al., 2007).

Supramolecular Chemistry

- Bifunctional Aromatic N-Heterocycles : Discusses the synthesis of bifunctional pyridine-aminopyrimidine/aminopyridine supramolecular reagents, demonstrating the importance of hydrogen-bond donors and acceptors in the design of supramolecular structures (Aakeröy et al., 2007).

Catalysis

- Copper(II) Complexes : Describes the synthesis of copper(II) complexes from pyrimidine-2,4,6-trione derivatives and their catalytic activities in the peroxidative oxidation of cyclohexane, revealing moderate activity under mild conditions (Fırıncı, 2019).

Antitumor Agents

- Pyridine Derivatives as Antimitotic Agents : Presents the antitumor activity observed in mice for related compounds, which are precursors to potent antimitotic agents, illustrating a potential pathway for the development of new antitumor drugs (Temple et al., 1992).

Molecular Diversity

- Tetrasubstituted Alkenes with Barbiturate Motif : Reports the synthesis of a library of tetrasubstituted alkenes containing a barbiturate motif, highlighting their potential for creating molecular diversity and their testing against various microorganisms (Al-Sheikh et al., 2020).

properties

IUPAC Name |

6-hydroxy-5-[(E)-(3-methylpyridin-2-yl)iminomethyl]-1H-pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N4O3/c1-6-3-2-4-12-8(6)13-5-7-9(16)14-11(18)15-10(7)17/h2-5H,1H3,(H3,14,15,16,17,18)/b13-5+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEHVEVSTSYJCJR-WLRTZDKTSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CC=C1)N=CC2=C(NC(=O)NC2=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(N=CC=C1)/N=C/C2=C(NC(=O)NC2=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

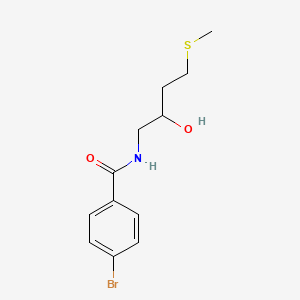

![N-(4-bromophenyl)-2-[[3-(3-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetamide](/img/structure/B2917886.png)

![(Z)-N-(3-(2-ethoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide](/img/structure/B2917888.png)

![5-(3-chlorobenzyl)-1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2917895.png)

![3,3-Dimethyl-1-[4-(trifluoromethyl)thiophene-2-carbonyl]piperidine-2-carbonitrile](/img/structure/B2917896.png)

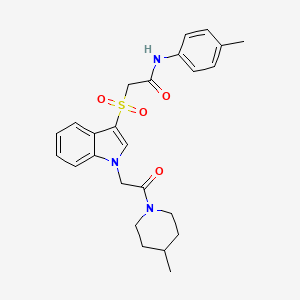

![N-(3-chloro-4-methylphenyl)-2-(4-oxo-7-phenyl-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2917898.png)

![1-[(5-Chlorothiophen-2-yl)sulfonyl]-3-(2-methylpropanesulfonyl)piperidine](/img/structure/B2917901.png)